[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Scientific Research Applications
Apoptosis Induction and Tubulin Polymerization Inhibition
One study details the design, synthesis, and biological evaluation of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates. These compounds, including a specific analogue with significant cytotoxicity against cancer cell lines, were investigated for their ability to induce apoptosis and inhibit tubulin polymerization. The research highlighted the potential of these compounds in cancer therapy, particularly in inducing cell death and inhibiting cancer cell proliferation through the disruption of tubulin dynamics (Manasa et al., 2020).
Antimicrobial Activities
Another study focused on the synthesis and biological activity evaluation of triazole analogues of piperazine. These novel compounds were tested for their antibacterial activity against various pathogenic bacteria, revealing that certain derivatives exhibited significant inhibition of bacterial growth. This research underscores the potential of triazole-piperazine analogues as promising agents in the development of new antimicrobial therapies (Nagaraj et al., 2018).
Catalytic Applications
Research on iridium(I) complexes with upper rim functionalized PTA derivatives (PTA = 1,3,5-Triaaza-7-phosphaadamantane) explored their use in catalytic hydrogenations. This work highlights the versatility and potential applications of such complexes in catalysis, particularly in the enantioselective synthesis and hydrogenation processes, which are crucial in the pharmaceutical and chemical industries (Guerriero et al., 2011).
Fluorescent Logic Gates
The development of solvent-polarity reconfigurable fluorescent logic gates using compounds that include a piperazine receptor and a 4-amino-N-aryl-1,8-naphthalimide fluorophore demonstrates innovative applications in sensing and molecular electronics. These compounds can switch between different logic gate operations based on the solvent polarity, indicating their potential in creating responsive and adaptable molecular systems (Gauci & Magri, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-4-7-21-8-10-22(11-9-21)18(24)17-13-23(20-19-17)16-6-5-14(2)15(3)12-16/h4-6,12-13H,1,7-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSBXKJNVUIQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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